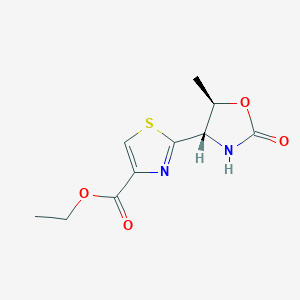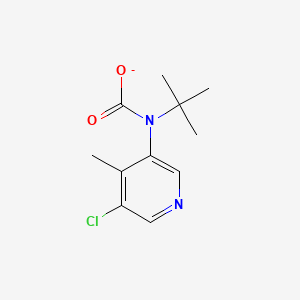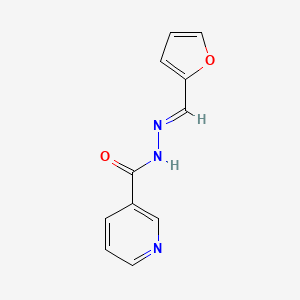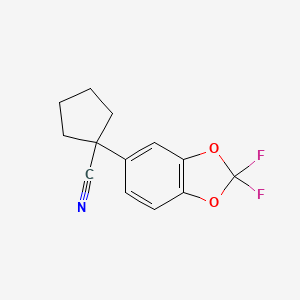
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole moiety attached to a cyclopentanecarbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base such as potassium carbonate.
Cyclopentanecarbonitrile Formation: The cyclopentanecarbonitrile moiety can be prepared by the reaction of cyclopentanone with cyanide sources such as sodium cyanide or potassium cyanide.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the cyclopentanecarbonitrile group using a suitable coupling agent such as palladium catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzodioxole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzodioxole moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Comparison:
Structural Differences: The primary difference lies in the cyclopentanecarbonitrile group versus the cyclopropanecarboxylic acid or cyclopropanamine groups.
Reactivity: The presence of different functional groups (carbonitrile vs. carboxylic acid or amine) affects the reactivity and types of reactions these compounds can undergo.
Applications: While all these compounds may have applications in medicinal chemistry and materials science, their specific uses may vary based on their structural features and reactivity.
Eigenschaften
Molekularformel |
C13H11F2NO2 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO2/c14-13(15)17-10-4-3-9(7-11(10)18-13)12(8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
LVCTVMJNQCJBDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


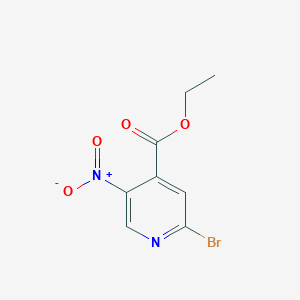
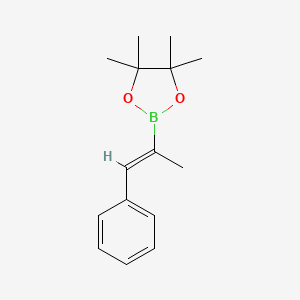
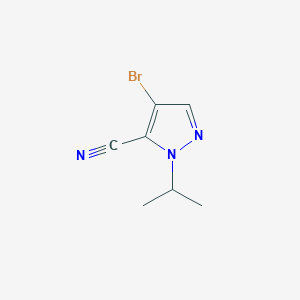


![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
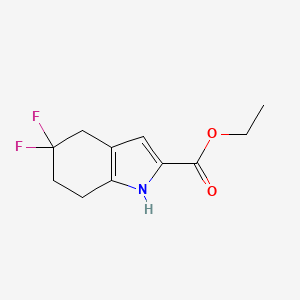
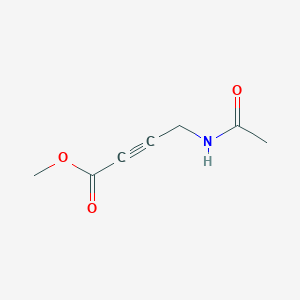
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
